2-(2-Hydrazino-2-oxoethyl)-4-methyl-N-(3-methylbenzyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Hydrazino-2-oxoethyl)-4-methyl-N-(3-methylbenzyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydrazino-2-oxoethyl)-4-methyl-N-(3-methylbenzyl)-1,3-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydrazino-2-oxoethyl)-4-methyl-N-(3-methylbenzyl)-1,3-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical drugs. Its structural features, particularly the hydrazino group, make it a candidate for the preparation of hydrazone derivatives which are often explored for their pharmacological properties .
Enzyme Inhibition Studies
The thiazole moiety present in the compound is of interest in the study of enzyme inhibition. Thiazoles are known to interact with various enzymes, potentially inhibiting their activity. This can be useful in the development of new drugs that target specific enzymes related to diseases .
Chemical Building Block
Due to its reactive sites, this compound can act as a chemical building block for further synthetic modifications. It can be used to create a wide range of derivatives, each with potential applications in different fields of chemical research .
Biological Activity Profiling
The compound’s structure suggests potential biological activity that could be harnessed in therapeutic applications. Research can be conducted to profile its activity against a panel of biological targets to identify potential therapeutic uses .
Material Science
In material science, the compound could be investigated for its potential use in the creation of novel organic materials with specific properties, such as conductivity or luminescence .
Analytical Chemistry
The compound could be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of similar structures in complex mixtures .
Agricultural Chemistry
Research into the use of this compound in agricultural chemistry could lead to the development of new pesticides or herbicides. The thiazole ring, in particular, is a common feature in many agrochemicals .
Antimicrobial Agent Development
The compound’s structure is conducive to antimicrobial activity. Studies could explore its efficacy as an antimicrobial agent, potentially leading to new treatments for bacterial and fungal infections .
properties
IUPAC Name |
2-(2-hydrazinyl-2-oxoethyl)-4-methyl-N-[(3-methylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-4-3-5-11(6-9)8-17-15(21)14-10(2)18-13(22-14)7-12(20)19-16/h3-6H,7-8,16H2,1-2H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEADHSBURFLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(N=C(S2)CC(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.